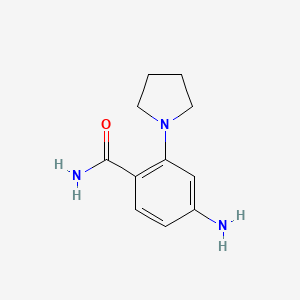

4-Amino-2-pyrrolidin-1-yl-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

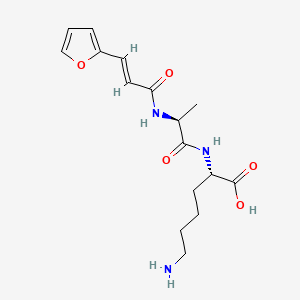

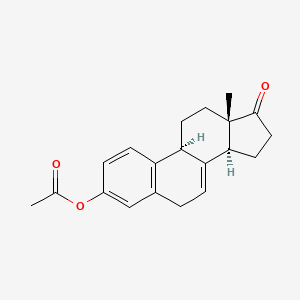

4-Amino-2-pyrrolidin-1-yl-benzamide, or 4-APB, is an organic compound and a member of the benzamide family. It is a white solid with a molecular weight of 221.3 g/mol and a melting point of 174-175 °C. 4-APB is an important research chemical that is used in a wide range of scientific experiments and applications. It acts as a reagent, a catalyst, and a ligand in organic synthesis, and is also used in the study of biochemical and physiological processes.

科学的研究の応用

Luminescent Properties and Multi-stimuli Response

4-Amino-2-pyrrolidin-1-yl-benzamide derivatives exhibit luminescent properties in solution and solid state. They form nano-aggregates with enhanced emission in certain solvents and show mechanochromic properties. Such compounds display multi-stimuli responses, including reversible transitions between crystalline and amorphous states upon grinding and annealing (Srivastava et al., 2017).

Role in Non-aqueous Capillary Electrophoresis

This compound related substances are utilized in non-aqueous capillary electrophoretic separation for substances like imatinib mesylate. This method is effective for quality control in pharmaceuticals, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).

Synthesis of Derivatives for Chemical Research

The compound serves as a precursor in the synthesis of various derivatives. For example, it has been used in the synthesis of 7-arylmethyl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which are of interest in chemical research (Kuznetsov & Chapyshev, 2007).

Discovery of Novel Histone Deacetylase Inhibitors

This compound is a part of the discovery process of novel histone deacetylase (HDAC) inhibitors, which are significant in cancer research. It selectively inhibits certain HDACs, contributing to cancer cell cycle arrest and apoptosis, highlighting its potential in oncological research (Zhou et al., 2008).

Improved Synthesis Processes

Studies have investigated improved synthesis processes for related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide, demonstrating the ongoing research to enhance the efficiency and yield of synthesizing these compounds for various applications (Dian, 2010).

Neuroleptic Activity of Benzamides

This compound derivatives have been synthesized and studied for their potential neuroleptic activities, indicating their relevance in psychiatric and neurological research (Iwanami et al., 1981).

Anti-Fatigue Effects in Benzamide Derivatives

Some benzamide derivatives, such as those derived from this compound, have been investigated for their anti-fatigue effects. This research contributes to the understanding of their potential therapeutic applications (Wu et al., 2014).

作用機序

- The pyrrolidine ring, present in this compound, is a versatile scaffold used by medicinal chemists to design bioactive molecules. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space .

Target of Action

Pharmacokinetics (ADME Properties)

The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟

特性

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 |

Source

|

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878620-22-5 |

Source

|

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)